3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
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Overview
Description
3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that features a combination of fluorine, phenyl, thiazole, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with the fluorobenzamide moiety. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in a variety of substituted benzamides .
Scientific Research Applications
3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
- N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide
Uniqueness
What sets 3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide apart is its unique combination of functional groups, which can confer specific biological activities and chemical properties. The presence of both thiazole and triazole rings, along with the fluorine atom, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H17FN6O2S2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-fluoro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C21H17FN6O2S2/c22-15-6-4-5-14(11-15)19(30)24-12-17-26-27-21(28(17)16-7-2-1-3-8-16)32-13-18(29)25-20-23-9-10-31-20/h1-11H,12-13H2,(H,24,30)(H,23,25,29) |
InChI Key |
ARHAXLVGEKAIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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